An In-depth Technical Guide to (+/-)-Norpropoxyphene-d5 Maleate: Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to (+/-)-Norpropoxyphene-d5 Maleate: Structure, Properties, and Analytical Considerations
This guide provides a comprehensive technical overview of (+/-)-norpropoxyphene-d5 maleate, a critical internal standard for the accurate quantification of norpropoxyphene. Norpropoxyphene is the primary and pharmacologically significant metabolite of the opioid analgesic, propoxyphene. Due to the cardiotoxicity associated with norpropoxyphene and its long half-life, precise monitoring in biological matrices is paramount in clinical, forensic, and drug development settings.[1][2] This document delves into the chemical structure, physical properties, and essential analytical methodologies for this deuterated analog, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
(+/-)-Norpropoxyphene-d5 maleate is the deuterated form of norpropoxyphene, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based analyses, as it is chemically identical to the analyte but distinguishable by its mass-to-charge ratio.
Chemical Structure
The chemical structure of the norpropoxyphene-d5 cation and the maleate anion are depicted below. The five deuterium atoms are located on one of the phenyl rings.
Caption: Chemical structure of the norpropoxyphene-d5 cation and the maleate anion.
Physicochemical Data
A summary of the key physicochemical properties of (+/-)-norpropoxyphene-d5 maleate is provided in the table below. The data for the solid form is crucial for the preparation of accurate standard solutions.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂D₅NO₂ · C₄H₄O₄ | [3] |
| Molecular Weight | 446.6 g/mol | [3] |
| CAS Number | 136765-47-4 | [1][4] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 250 µg/mL | [3] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [3] |
Analytical Methodology: Best Practices and Protocols
The accurate quantification of norpropoxyphene is challenging due to its inherent instability, particularly in alkaline conditions where it can undergo degradation to a dehydrated rearrangement product.[6] This underscores the importance of optimized analytical methods and the use of a stable isotope-labeled internal standard like (+/-)-norpropoxyphene-d5 maleate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of norpropoxyphene in biological matrices due to its high sensitivity and selectivity. The use of (+/-)-norpropoxyphene-d5 maleate as an internal standard is crucial to correct for matrix effects and variations in sample preparation and instrument response.
Workflow for LC-MS/MS Analysis of Norpropoxyphene:
Caption: A typical workflow for the quantitative analysis of norpropoxyphene using LC-MS/MS.
Detailed Protocol for LC-MS/MS Analysis in Urine:
This protocol is adapted from established methods for the analysis of norpropoxyphene.[7]
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an appropriate amount of (+/-)-norpropoxyphene-d5 maleate internal standard solution.
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Centrifuge to pellet any solids.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and an organic solvent (e.g., methanol) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is common.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Norpropoxyphene: m/z 326.2 → 252.2
-
Norpropoxyphene-d5: m/z 331.2 → 257.2
-
-
-
Expert Insight: The choice of a slightly acidic mobile phase is critical to minimize the on-column degradation of norpropoxyphene.[6] The use of a deuterated internal standard that co-elutes with the analyte provides the most accurate and precise quantification by compensating for any analyte loss during sample preparation and any matrix-induced ion suppression or enhancement.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for norpropoxyphene analysis. However, due to the polar nature and thermal lability of norpropoxyphene, derivatization is often necessary to improve its chromatographic properties and prevent on-column degradation.[8][9]
Rationale for Derivatization:
Derivatization chemically modifies the polar functional groups (in this case, the secondary amine) of norpropoxyphene, making the molecule more volatile and thermally stable.[10] A common approach for norpropoxyphene is to convert it to a more stable amide derivative by treatment with a strong base prior to extraction.[8]
Proposed GC-MS Workflow with Derivatization:
Caption: A typical workflow for the quantitative analysis of norpropoxyphene using GC-MS with a derivatization step.
Protocol Outline for GC-MS with Derivatization:
-
Sample Preparation and Derivatization:
-
To a urine sample, add the (+/-)-norpropoxyphene-d5 maleate internal standard.
-
Add a strong base (e.g., sodium hydroxide) to catalyze the conversion of norpropoxyphene and its deuterated analog to their respective amide derivatives.[8]
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer and reconstitute in a suitable solvent for GC injection.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injection: Splitless injection is often employed for trace analysis.
-
Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Trustworthiness through Self-Validation: The stability of the derivatized analyte should be thoroughly validated. This includes assessing the completeness of the derivatization reaction and the stability of the derivative over time under the storage and analytical conditions.
Synthesis and Characterization
Synthesis of (+/-)-Norpropoxyphene-d5 Maleate
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a specific spectrum for (+/-)-norpropoxyphene-d5 maleate is not publicly available, the predicted ¹H and ¹³C NMR chemical shifts for the non-deuterated norpropoxyphene can be estimated based on established chemical shift databases and the known structure.[12][13] The absence of signals in the aromatic region of the ¹H NMR spectrum corresponding to the deuterated phenyl ring would be a key indicator of successful deuteration.
Conclusion
(+/-)-Norpropoxyphene-d5 maleate is an indispensable tool for the accurate and reliable quantification of norpropoxyphene in complex biological matrices. Its use as an internal standard in LC-MS/MS and GC-MS methodologies is essential to mitigate the challenges posed by the analyte's inherent instability and the potential for matrix effects. This guide has provided a comprehensive overview of its chemical and physical properties, along with detailed insights into validated analytical protocols. By understanding the nuances of norpropoxyphene's chemistry and employing robust analytical strategies, researchers and clinicians can ensure the integrity and accuracy of their findings, ultimately contributing to improved patient safety and a deeper understanding of propoxyphene's pharmacology and toxicology.
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